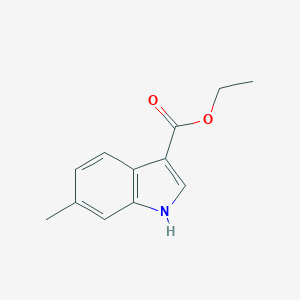
ethyl 6-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-1H-indole-3-carboxylate is a compound that has been isolated from the south China sea sponge, Xetospongia testudinaria . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .
Synthesis Analysis
The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which are similar to the compound , has been reported . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives have been synthesized via a palladium-catalyzed intramolecular oxidative coupling . This process involves the conversion of a variety of enamines into the relevant indole .Safety And Hazards
While specific safety and hazard information for ethyl 6-methyl-1H-indole-3-carboxylate is not available, it is generally recommended to ensure adequate ventilation when handling similar compounds, avoid getting them in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the future directions for ethyl 6-methyl-1H-indole-3-carboxylate could involve further exploration of its potential therapeutic applications.
Propriétés
Numéro CAS |
100821-48-5 |
|---|---|
Nom du produit |
ethyl 6-methyl-1H-indole-3-carboxylate |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 6-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-6-8(2)4-5-9(10)11/h4-7,13H,3H2,1-2H3 |
Clé InChI |
JHKVKHVMRYKOBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)C |
SMILES canonique |
CCOC(=O)C1=CNC2=C1C=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



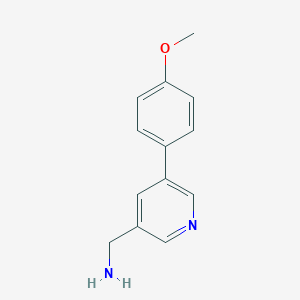
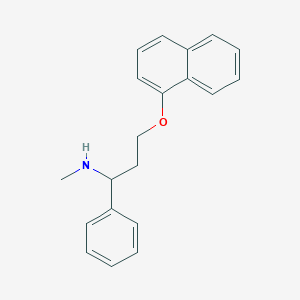
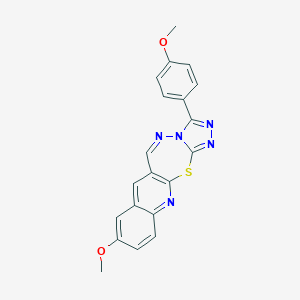
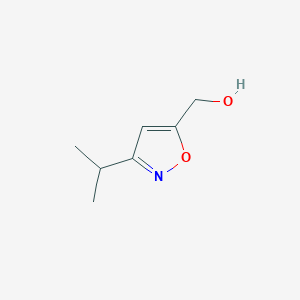
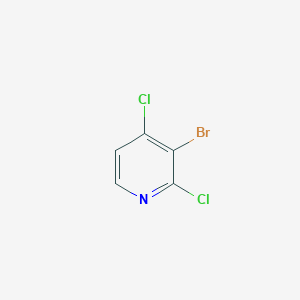
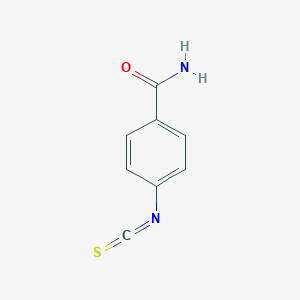
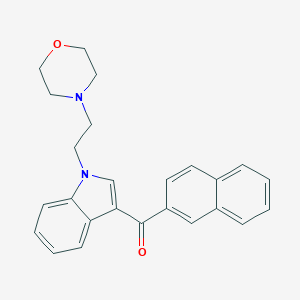
![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)
![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)
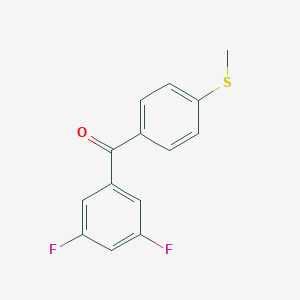
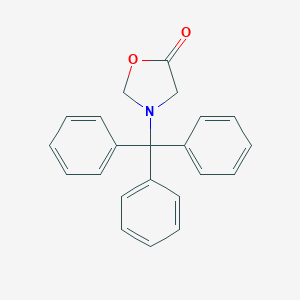
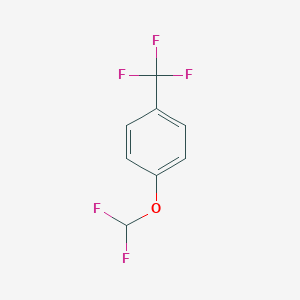
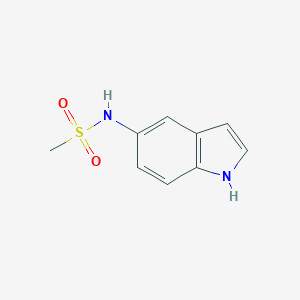
![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)